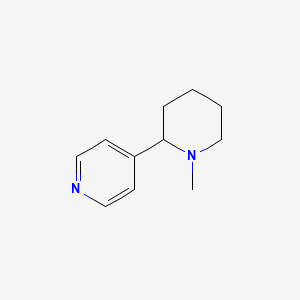

4-(1-Methylpiperidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-(1-methylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C11H16N2/c1-13-9-3-2-4-11(13)10-5-7-12-8-6-10/h5-8,11H,2-4,9H2,1H3 |

InChI Key |

VTPZFHKUAXRISN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=CC=NC=C2 |

Origin of Product |

United States |

Historical Context and Seminal Investigations of Pyridine Piperidine Hybrid Scaffolds

The study of molecules combining pyridine (B92270) and piperidine (B6355638) rings has a rich history rooted in the fundamental principles of organic and medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, was identified as a key structural motif in many important natural products and synthetic compounds. wikipedia.orgnih.gov Its structure was elucidated in the 1860s and 1870s, with experiments showing its reduction to piperidine, its saturated counterpart. wikipedia.org Piperidine itself was first isolated from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org

The combination of these two rings into a single scaffold was a logical step in chemical exploration. The aromatic, electron-deficient nature of pyridine and the saturated, basic, and conformationally flexible character of piperidine offered a unique chemical space for designing novel compounds. oup.comfrontiersin.org Early investigations focused on the synthesis of these hybrids, often through the hydrogenation of bipyridine precursors or by coupling pre-functionalized pyridine and piperidine rings. mdpi.comnih.gov

The significance of this hybrid scaffold grew as researchers recognized its presence in numerous biologically active alkaloids and pharmaceuticals. wikipedia.orgmdpi.com This "privileged structure" became a consistent feature in the development of new therapeutic agents, valued for its ability to interact with a wide range of biological targets. nih.govnih.gov The versatility of the pyridine-piperidine framework allows for extensive modification, enabling chemists to fine-tune properties like solubility, basicity, and spatial arrangement to optimize interactions with specific proteins and enzymes. frontiersin.orgnih.gov This foundational work paved the way for the systematic investigation of specific isomers and derivatives, such as 4-(1-Methylpiperidin-2-yl)pyridine.

Contemporary Significance of 4 1 Methylpiperidin 2 Yl Pyridine in Medicinal Chemistry and Chemical Biology

In modern research, 4-(1-Methylpiperidin-2-yl)pyridine and its close analogs are investigated for their potential as modulators of various biological targets. The specific arrangement of the 4-pyridyl group connected to the 2-position of an N-methylated piperidine (B6355638) ring creates a distinct three-dimensional structure that can be recognized by specific protein binding sites.

While public domain research specifically detailing the biological activity of this compound is limited, the broader class of (1-methylpiperidin-yl)pyridine derivatives has been a subject of significant interest. For instance, fenpiverinium, a compound containing a 1-methylpiperidin-1-ium moiety, has been studied for its antispasmodic properties. researchgate.netmdpi.com Furthermore, research into related piperidine-linked pyridine (B92270) structures has identified potent inhibitors of HIV-1 reverse transcriptase, demonstrating the therapeutic potential of this general scaffold. nih.gov One study highlighted a derivative, compound BD-e2, which showed greater antiviral efficacy against wild-type HIV-1 than several reference drugs. nih.gov

The significance of the pyridyl-piperidine motif is also evident in the development of kinase inhibitors. Kinases are crucial targets in cell signaling, and designing selective inhibitors is a major goal in medicinal chemistry. nih.govcsic.es Research on 2-amino-4-(1-piperidine) pyridine derivatives has led to the discovery of dual inhibitors for ALK and ROS1 kinases, which are targets in cancer therapy. nih.gov These findings underscore the value of the pyridyl-piperidine core in creating molecules that can interact with the highly conserved ATP binding pocket of kinases. csic.esnih.gov

The table below summarizes biological activities found in research for compounds related to the pyridyl-piperidine scaffold.

| Compound Class | Biological Target/Activity | Research Findings | Citation |

| Piperidine-linked Pyridines | HIV-1 Reverse Transcriptase | Compound BD-e2 (EC50 = 5.1 nM) showed potent antiviral efficacy against wild-type HIV-1. | nih.gov |

| 2-Amino-4-(1-piperidine) Pyridines | ALK/ROS1 Kinase Inhibition | Compound 2e showed potent activity against ALK-addicted and ROS1-addicted cell lines. | nih.gov |

| Pyridine-connected Piperidines | Antibacterial | Compound 2e (MIC: 4 µg/mL) exhibited high activity against Klebsiella pneumoniae. | scielo.org.mx |

| Pyridine-connected Piperidines | Antifungal | A related thiopyran derivative, 4b (MIC: 0.25 µg/mL), showed high activity against Candida albicans. | scielo.org.mx |

Structural Analogs and Isomers Within the Pyridine Piperidine Chemical Space

Classical and Modern Synthetic Routes

The construction of the this compound framework can be approached through several established and contemporary synthetic strategies. These methods often involve either the formation of the piperidine ring onto a pre-existing pyridine or the coupling of pre-formed pyridine and piperidine fragments.

Pyridine Functionalization and Alkylation Approaches

A primary strategy for synthesizing 4-substituted pyridines involves the direct functionalization of the pyridine ring. Historically, direct C-4 alkylation of pyridine has been challenging due to issues with regioselectivity, often leading to a mixture of products. nih.govchemrxiv.org

Modern methods have been developed to overcome these limitations. One such approach utilizes a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. This method is operationally simple and provides a cost-effective route to a variety of C-4 alkylated pyridines. nih.govchemrxiv.org Another innovative strategy involves a Wittig olefination-rearomatization sequence using dearomatized pyridylphosphonium ylide intermediates. This method, which relies on N-triazinylpyridinium salts for pyridine activation, allows for the coupling of various substituted pyridines with aldehydes and is applicable to late-stage functionalization. bohrium.comnih.gov

These advanced techniques provide efficient and regioselective pathways to 4-alkylated pyridines, which are crucial intermediates for the synthesis of compounds like this compound.

Catalytic Hydrogenation and Reduction Methodologies for Piperidine Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of the target molecule. Catalytic hydrogenation of the corresponding pyridine precursor is a widely employed and efficient method for this transformation. researchgate.net

Various catalysts are effective for this purpose, with platinum oxide (PtO2) in glacial acetic acid being a common choice for the hydrogenation of substituted pyridines under hydrogen pressure. researchgate.net Rhodium on carbon and palladium on carbon are also frequently used heterogeneous catalysts, although these reactions can sometimes require harsh conditions. researchgate.net

Recent advancements have focused on developing milder and more sustainable hydrogenation methods. Electrocatalytic hydrogenation, for instance, allows for the reduction of pyridines at ambient temperature and pressure. nih.govacs.org One such system utilizes a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, offering a versatile method for hydrogenating various nitrogen-containing aromatic compounds. nih.govacs.org Transfer hydrogenation, using a hydrogen source like a formic acid/triethylamine mixture with a rhodium catalyst, presents another effective approach for reducing pyridinium (B92312) salts to piperidine derivatives. dicp.ac.cn

| Method | Catalyst | Conditions | Advantages | Disadvantages |

| Classical Catalytic Hydrogenation | PtO₂, Pd/C, Rh/C | High pressure H₂, often elevated temperature | High yields, well-established | Can require harsh conditions, substrate specific |

| Electrocatalytic Hydrogenation | Rh/C | Ambient temperature and pressure | Mild conditions, sustainable | Requires specialized equipment |

| Transfer Hydrogenation | [RhCp*Cl₂]₂/KI | Formic acid/triethylamine | Avoids H₂ gas, effective for pyridinium salts | May require specific catalyst systems |

Reductive Amination and Amide Coupling Protocols

Reductive amination is a powerful and versatile one-pot method for the synthesis of secondary and tertiary amines, making it highly relevant for the formation of the N-methylpiperidine moiety. youtube.com This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a classic choice due to its selectivity for reducing the iminium ion over the starting carbonyl compound. youtube.com However, due to the toxicity of cyanide, alternative and "greener" reducing agents have been developed. One such reagent is N-methylpiperidine zinc borohydride (B1222165) (ZBNMPP), which is a stable and safe-to-handle reducing agent for the efficient and chemoselective reductive amination of aldehydes and ketones.

The double reductive amination (DRA) of dicarbonyl compounds is another valuable strategy for constructing the piperidine skeleton, particularly for the synthesis of polyhydroxylated piperidines. chim.it This method involves the cyclization of a dicarbonyl substrate with an amine source, such as ammonium (B1175870) formate, in the presence of a reducing agent like sodium cyanoborohydride. chim.it

Amide coupling reactions, followed by reduction, also provide a viable route to the target structure. For example, 1-methylpiperidine-4-carboxylic acid can be reacted with an appropriate aminopyridine derivative to form an amide, which is then subsequently reduced to form the desired piperidine linkage.

Cross-Coupling Reactions in C-C and C-N Bond Formation (e.g., Suzuki Coupling)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. sigmaaldrich.comwesleyan.edu These reactions, particularly those catalyzed by palladium, have revolutionized the way complex molecules are constructed. libretexts.org

The Suzuki-Miyaura cross-coupling reaction, which typically involves the coupling of an organoboron compound with an organohalide, is a powerful method for creating C-C bonds. While not directly forming the pyridine-piperidine linkage in one step, it can be strategically employed to build precursor molecules. For instance, a pyridine boronic acid could be coupled with a halo-substituted piperidine derivative, or vice versa.

The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction could be envisioned for the direct coupling of a pyridine halide with a piperidine amine.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, also provide a valuable method for C-N bond formation and have been used for the synthesis of carbazoles from 2,2'-dibromo-1,1'-biphenyl and primary amines. nih.gov This type of methodology could potentially be adapted for the synthesis of pyridine-piperidine systems.

Advanced Stereoselective Synthesis

The piperidine ring in this compound contains a stereocenter at the 2-position. The synthesis of a single enantiomer of such a compound requires the use of stereoselective methods.

Enantioselective Methodologies

Significant progress has been made in the development of catalytic enantioselective methods for the synthesis of 2-substituted piperidines. These approaches aim to control the three-dimensional arrangement of atoms, leading to the formation of a specific enantiomer.

One notable strategy is the catalytic enantioselective bromocyclization of olefinic amides. rsc.orgrsc.org This method utilizes amino-thiocarbamate catalysts to induce the cyclization of an olefinic amide with a bromine source, resulting in an enantioenriched 2-substituted 3-bromopiperidine. This intermediate can then be further transformed into the desired 2-substituted piperidine. rsc.org

Biocatalysis offers another powerful avenue for asymmetric synthesis. Transaminases, which are enzymes that catalyze the transfer of an amino group, have been successfully used for the asymmetric synthesis of 2-substituted piperidines. nih.govacs.org This approach often starts from commercially available ω-chloroketones and can achieve high enantiomeric excess for both enantiomers by selecting the appropriate transaminase. nih.govacs.org

| Methodology | Catalyst/Reagent | Key Transformation | Enantiomeric Excess (ee) | Reference |

| Bromocyclization | Amino-thiocarbamate | Cyclization of olefinic amides | High | rsc.org |

| Biocatalysis | Transaminase | Asymmetric amination of ω-chloroketones | Up to >99.5% | nih.govacs.org |

Diastereoselective Control in Synthesis

Achieving a high degree of diastereoselectivity is a critical challenge in the synthesis of polysubstituted piperidines like this compound. The spatial arrangement of substituents on the piperidine ring profoundly influences the molecule's biological activity. Various advanced methodologies have been developed to control the stereochemistry during the formation of the piperidine ring or its precursors.

A prominent strategy involves the catalytic asymmetric reduction of pyridine derivatives. For instance, the rhodium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to produce chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cn This method often utilizes a chiral primary amine in the presence of a reducing agent, which not only facilitates the reduction but also induces chirality in the final piperidine product. dicp.ac.cn Another powerful technique is the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids, which yields 2-aryldihydropyridinones. organic-chemistry.orgnih.gov These intermediates can then be further transformed into highly functionalized 2-arylpiperidines. organic-chemistry.orgnih.gov The use of non-phosphine-ligand palladium precatalysts has been identified as key to the success of this arylation. organic-chemistry.orgnih.gov

Furthermore, chemo-enzymatic methods offer a high degree of stereocontrol. A one-pot cascade reaction involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This biocatalytic approach has proven effective for synthesizing key intermediates for various pharmaceuticals. nih.gov

Multicomponent reactions also provide an efficient pathway to diastereomerically pure piperidine structures. A novel four-component reaction using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate (B1210297) has been reported to produce highly substituted piperidin-2-ones with the formation of a single diastereomer. osi.lvresearchgate.netresearchgate.net

The table below summarizes various catalytic systems and their effectiveness in achieving diastereoselective synthesis of related piperidine structures.

Diastereoselective Synthesis Methods for Piperidine Systems

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | [RhCp*Cl2]2 / Chiral Primary Amine | Excellent diastereo- and enantioselectivity for chiral piperidines from pyridinium salts. dicp.ac.cn | dicp.ac.cn |

| Pd-Catalyzed Arylation | Pd2(dba)3 / K2CO3 | Forms 2-aryldihydropyridinones from aza-Achmatowicz rearrangement products and arylboronic acids. organic-chemistry.org | organic-chemistry.org |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | Stereoselective conversion of tetrahydropyridines to stereo-defined piperidines. nih.gov | nih.gov |

| Four-Component Reaction | Ammonium Acetate in Methanol | Highly stereoselective, forms a single diastereomer of piperidin-2-one derivatives. osi.lvresearchgate.net | osi.lvresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles to minimize environmental impact. researchgate.netmdpi.com These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rasayanjournal.co.in The synthesis of piperidine and pyridine derivatives, including structures related to this compound, has benefited from these advancements.

One significant green approach is the use of alternative reaction media. Water, due to its non-toxic and abundant nature, has been successfully employed as a solvent for the hydrogenation of pyridine derivatives to piperidines. nih.gov Similarly, deep eutectic solvents (DES) and ionic liquids are being explored as green solvent alternatives. nih.gov Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, represent another key green strategy, which can lead to reduced waste and shorter reaction times. rasayanjournal.co.inacgpubs.org

The development of sustainable catalysts is also a cornerstone of green synthesis. Heterogeneous catalysts, such as metal nanoparticles supported on materials like titanium or montmorillonite, are advantageous as they can be easily recovered and reused. nih.gov Biocatalysis, as mentioned in the previous section, is inherently a green method, operating under mild conditions with high selectivity. nih.gov The use of biomass-derived starting materials, such as furfurylamine, also contributes to a more sustainable synthetic pathway for piperidine derivatives. organic-chemistry.org

The following table highlights several green chemistry strategies applicable to the synthesis of related heterocyclic compounds.

Green Chemistry Strategies in Heterocycle Synthesis

| Green Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Use of water, ionic liquids, or deep eutectic solvents. | Reduces use of toxic, volatile organic solvents. researchgate.netnih.gov | researchgate.netnih.gov |

| Solvent-Free Reactions | Microwave-assisted synthesis or use of solid supports. | Minimizes waste, often faster reaction times. rasayanjournal.co.inacgpubs.org | rasayanjournal.co.inacgpubs.org |

| Sustainable Catalysis | Heterogeneous catalysts (e.g., supported metal nanoparticles) and biocatalysts. | Catalyst recyclability, mild reaction conditions, high selectivity. nih.govnih.gov | nih.govnih.gov |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials like furfurylamine. | Reduces reliance on petrochemical sources. organic-chemistry.org | organic-chemistry.org |

Spectroscopic and Crystallographic Data for this compound Not Found in Publicly Available Literature

A comprehensive search of scientific databases and literature has been conducted to gather experimental data for the chemical compound this compound. The objective was to provide a detailed analysis of its structure through various spectroscopic and crystallographic techniques as per the requested outline.

Despite extensive searches for the synthesis, characterization, and specific analytical data for this compound, no specific experimental research findings, data tables, or detailed spectra for this particular isomer could be located in the available scientific literature. The required information for the following sections is therefore unavailable:

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

While data exists for related isomers, such as those where the piperidine ring is attached at the 1- or 4-position, or for the constituent parts of the molecule like N-methylpiperidine and 4-substituted pyridines, this information is not directly applicable to the specific constitutional isomer requested. Providing data from these related compounds would not be scientifically accurate for this compound.

Consequently, without access to published experimental data, it is not possible to generate a factually accurate article with the required detailed research findings and data tables for this compound.

Computational Chemistry and Theoretical Investigations of 4 1 Methylpiperidin 2 Yl Pyridine

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to investigate the electronic properties of molecules. These calculations provide insights into the molecule's structure, stability, and reactivity.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of 4-(1-Methylpiperidin-2-yl)pyridine are determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. researchgate.netmdpi.com Analysis of the HOMO and LUMO energy levels helps in understanding charge transfer within the molecule. nih.gov For instance, in similar heterocyclic compounds, DFT calculations have been used to determine these energy values and predict molecular reactivity. alliedacademies.org The stability and charge delocalization of related molecules have been successfully investigated using these methods, often in conjunction with Natural Bond Orbital (NBO) analysis. researchgate.net

Table 1: Key Electronic Properties from DFT Calculations

| Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. A smaller gap often implies higher reactivity. |

Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. mdpi.com Key descriptors include:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. science.gov

These parameters are calculated using the HOMO and LUMO energies and are instrumental in predicting the chemical behavior of compounds. mdpi.com For example, a high electrophilicity index suggests that the molecule will act as a strong electrophile in chemical reactions. science.gov Conversely, a good nucleophile is characterized by lower chemical potential (μ) and electrophilicity (ω). mdpi.com

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = -1/2 (EHOMO + ELUMO) | Tendency to attract electrons. |

| Chemical Hardness (η) | η = 1/2 (ELUMO - EHOMO) | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity to accept electrons. |

Solvent Effects on Electronic Properties

The surrounding solvent can influence the electronic properties of a molecule. Computational studies often incorporate solvent effects to provide a more realistic model of the molecule's behavior in solution. For instance, studies on related compounds have shown that the HOMO-LUMO energy gap can be affected by the polarity of the solvent, which in turn can cause shifts in the UV-Visible absorption spectra. materialsciencejournal.org The polarizable continuum model (PCM) is a common method used to simulate the presence of a solvent in DFT calculations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of this compound with biological macromolecules and to analyze its conformational dynamics.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. cmjpublishers.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. semanticscholar.org

In the context of this compound and its derivatives, molecular docking studies can predict their binding affinity and interaction modes with various biological targets, such as enzymes or receptors. alliedacademies.orgnih.gov The process involves preparing the 3D structures of both the ligand and the protein target, often obtained from databases like the Protein Data Bank (PDB). cmjpublishers.comd-nb.info Docking algorithms then explore various binding poses and score them based on their binding energy, with lower binding energies indicating a more favorable interaction. semanticscholar.org The analysis of the docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. d-nb.info

Table 3: Typical Outputs of a Molecular Docking Study

| Output | Description |

|---|---|

| Binding Affinity/Energy | A score that estimates the strength of the ligand-target interaction. |

| Binding Pose | The predicted 3D orientation of the ligand within the target's binding site. |

| Key Interactions | Identification of specific amino acid residues involved in binding (e.g., through hydrogen bonds, hydrophobic interactions). |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability of the ligand and the dynamics of its interaction with the target over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of how the system evolves. These simulations can be used to assess the stability of the ligand-protein complex predicted by docking and to explore the conformational changes that may occur upon binding.

Topological and Wavefunction Analysis (ELF, LOL, RDG, NCI, ESP)

Topological and wavefunction analyses are crucial for understanding the electronic structure and bonding characteristics of a molecule. These methods go beyond simple structural models to map the electron density and related properties in three-dimensional space.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which are indicative of chemical bonds and lone pairs. For this compound, an ELF or LOL analysis would be expected to show high localization in the C-C and C-N bonds of the piperidine (B6355638) and pyridine (B92270) rings, as well as around the nitrogen atoms, corresponding to their lone pairs.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis: RDG analysis is a technique used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An NCI plot for this compound would reveal the nature and strength of intramolecular interactions, for instance, between the piperidine and pyridine rings.

Electrostatic Potential (ESP): The ESP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atom of the pyridine ring would be expected to be a region of strong negative potential, making it a likely site for electrophilic attack or hydrogen bonding.

In Silico Prediction of Molecular Descriptors

Below is a table of predicted molecular descriptors for a closely related isomer, 2-(1-Methylpiperidin-4-yl)pyridine , as found in public databases. It is important to note that these values are for a structural isomer and will differ from those of this compound.

| Molecular Descriptor | Predicted Value (for 2-(1-Methylpiperidin-4-yl)pyridine) | Source |

| Molecular Weight | 176.26 g/mol | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 176.13134899 g/mol | PubChem |

| Topological Polar Surface Area | 16.1 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 159 | PubChem |

These descriptors provide a preliminary assessment of the molecule's likely characteristics, such as its solubility, permeability, and potential for intermolecular interactions.

Structure Activity Relationship Sar Studies of 4 1 Methylpiperidin 2 Yl Pyridine Analogs

Impact of Pyridine (B92270) Ring Substitution on Biological Activity

The pyridine ring is a common heterocycle in FDA-approved drugs, valued for its ability to modulate physicochemical properties like lipophilicity, aqueous solubility, and metabolic stability through the introduction of a nitrogen atom. nih.gov It also provides a key site for hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov Structure-activity relationship studies on various pyridine-containing scaffolds have demonstrated that the nature and position of substituents on the pyridine ring significantly alter biological activity. nih.gov

For instance, in studies of pyridine derivatives with antiproliferative effects, the introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance activity. nih.gov Conversely, the addition of bulky groups or halogen atoms often leads to a decrease in antiproliferative potency. nih.gov In a specific series of imidazo[4,5-b]pyridines, a bromine substitution on the pyridine nucleus was found to confer selective, albeit moderate, antiviral activity against the respiratory syncytial virus (RSV). mdpi.com

The position of substitution is also a critical determinant of activity. Research on novel pyridine derivatives as antimicrobial agents has shown that specific substitution patterns, such as a 4-bromophenyl group at one position and a 3,4-dimethoxyphenyl group at another, can yield compounds with significant activity against various microbial strains. researchgate.net Furthermore, a patent for 2-amino-4-substituted pyridine derivatives highlights their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors for treating diseases like glioblastoma. google.com These compounds, specifically 1-(2-aminopyridin-4-yl)-3-piperidinecarboxamide derivatives, underscore the therapeutic potential that can be unlocked by modifying the pyridine ring of such scaffolds. google.com

Table 1: Impact of Pyridine Ring Substitution on Biological Activity

| Parent Scaffold | Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 | Enhanced antiproliferative activity | nih.gov |

| Pyridine Derivatives | Halogen atoms, bulky groups | Lowered antiproliferative activity | nih.gov |

| Imidazo[4,5-b]pyridines | Bromine on pyridine nucleus | Selective antiviral activity against RSV | mdpi.com |

| 2-Amino-4-substituted Pyridines | 1-(2-aminopyridin-4-yl) moiety | EGFR inhibition activity | google.com |

Influence of Piperidine (B6355638) Ring Modifications on Receptor Interactions

Alterations to the piperidine moiety can include:

N-Substitution: The N-methyl group is a common feature, but modifying this substituent can tune activity. In a series of piperine (B192125) analogs designed as monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups led to compounds with higher activity for MAO-B inhibition. nih.gov

Ring Substitution: Adding substituents directly onto the carbon framework of the piperidine ring is a key strategy for modulating potency and selectivity. For MAO inhibitors, a para-hydroxy substitution on the piperidine ring was found to be preferable to a meta-substitution, significantly increasing the inhibitory effect. nih.gov Similarly, a 4-methyl-substituted piperidine ring produced high MAO-B inhibition. nih.gov

Ring Structure: The integrity of the six-membered ring is often optimal. For one class of IκB kinase (IKKb) inhibitors, SAR studies showed that the presence of the nitrogen atom in the cycle was optimal, and any substitution on the ketone bridge was unfavorable for inhibition. mdpi.com

In the development of a novel 5-HT2A receptor inverse agonist, ACP-103, the N-(1-methylpiperidin-4-yl) moiety was a core component of the final, highly potent and selective compound. nih.govresearchgate.net This highlights the importance of the substituted piperidine ring in achieving the desired pharmacological profile. Computational studies on arylpiperazines have also shown that molecular properties related to the piperazine (B1678402)/piperidine portion, such as flexibility and the presence of aliphatic amines, are critical factors in determining affinity and selectivity for serotonin (B10506) receptors. uninet.edu

Table 2: Influence of Piperidine Ring Modifications on MAO Inhibition

| Modification | Observation | Resulting Activity | Reference |

|---|---|---|---|

| N-Substitution | Substitution with small amino functional groups | Higher MAO-B inhibition | nih.gov |

| Ring Substitution | para-hydroxy substitution | Increased MAO inhibitory effect | nih.gov |

| Ring Substitution | 4-methyl substitution | High MAO-B inhibition | nih.gov |

| Linker Length | Optimal linker of 2-5 carbons between rings | Maximum inhibitory activity | nih.gov |

Stereoisomeric Effects on Efficacy and Selectivity

The presence of a chiral center at the 2-position of the piperidine ring in 4-(1-Methylpiperidin-2-yl)pyridine means that stereoisomers can exist, and these often exhibit different biological activities. The spatial arrangement of substituents is crucial for precise interactions with the chiral environment of a receptor's binding site.

A clear example of this is seen in studies of chiral methyl-substituted aryl piperazinium compounds, which are structurally related to piperidine analogs. nih.gov The introduction of a chiral methyl group at the C2 position of the piperazine ring had significant consequences for activity and selectivity at α7 and α9 nicotinic acetylcholine (B1216132) receptors. nih.gov Specifically, the stereochemistry of this methyl group could switch a compound from being a partial agonist to an antagonist at the α9 receptor while preserving partial agonism at the α7 receptor, particularly for the (R)-isomer. nih.gov

X-ray crystallography of these isomers revealed that the stereochemistry influences the conformation of the molecule. nih.gov For the (2R)-isomer, the methyl group preferentially occupies an equatorial position to minimize steric repulsion, which in turn affects how the core nitrogen atom is presented within the receptor's binding pocket. nih.gov The crystal structure of a related compound, 4-(2-Methyl-piperidin-1-ylcarbonyl)pyridinium hexachloroantimonate(V), confirmed that the methyl group was in an R configuration relative to the piperidine ring, which adopted a slightly distorted chair conformation. nih.gov This underscores that different stereoisomers can adopt distinct three-dimensional shapes, leading to differential binding affinities and functional outcomes at their biological targets.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties by swapping one functional group or scaffold for another with similar biological properties. researchgate.netnih.gov This approach has been applied to scaffolds related to this compound to explore new chemical space and optimize drug-like characteristics. researchgate.netnih.gov

A prominent example of this strategy involves the replacement of a central benzene (B151609) ring with a pyridine ring in the design of c-Met kinase inhibitors based on the drug cabozantinib (B823). mdpi.com This seemingly subtle change from benzene to pyridine led to a dramatic difference in biological activity. The analog containing an unsubstituted pyridine ring showed potent inhibition of the c-Met kinase (94% inhibition at 1 µM), comparable to cabozantinib itself. In contrast, a trimethylpyridine analog was almost completely inactive (4% inhibition). mdpi.com This highlights that pyridine is not merely a passive replacement for benzene; its nitrogen atom can introduce key hydrogen bond accepting capabilities and alter electronic properties, which can be either beneficial or detrimental depending on the specific interactions within the target's binding site. mdpi.com

The concept of bioisosterism is broad and can range from simple functional group swaps (e.g., phenyl for a pyridine) to more complex "scaffold hopping," where the entire core of the molecule is replaced. researchgate.netbaranlab.org The goal is to retain the key pharmacophoric features necessary for biological activity while improving other properties, a technique that relies on a deep understanding of the SAR of the original scaffold. nih.gov

Elucidation of Pharmacophoric Features Essential for Target Engagement

The culmination of SAR studies is the development of a pharmacophore model, which defines the essential structural features and their spatial arrangement required for a molecule to interact with its biological target. For this compound and its analogs, several key pharmacophoric elements can be identified.

Based on related structures, the essential features often include:

Aromatic/Heteroaromatic Ring: The pyridine ring serves as a crucial interaction point, often participating in π-stacking or forming hydrogen bonds. In some urease inhibitors, a pyridine ring was shown to form π-alkyl and π-donor hydrogen bond interactions with residues in the enzyme's active site. nih.gov

Basic Nitrogen Atom: The nitrogen in the piperidine ring is typically protonated at physiological pH, allowing it to form a critical ionic bond or hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the receptor binding pocket. This is a classic feature for ligands of many G-protein coupled receptors (GPCRs) and ion channels.

Defined Stereochemistry: As discussed, the specific 3D arrangement of substituents, particularly at the chiral C2 position of the piperidine ring, is critical for proper orientation and high-affinity binding. nih.gov

Hydrogen Bond Donors/Acceptors: Substituents on the pyridine or piperidine rings can introduce additional hydrogen bonding opportunities. Both 5-HT1A and 5-HT2A receptors show an affinity for aromatic groups with strong electronegative substituents and the presence of RCONHR bonds, which can act as hydrogen bond donors and acceptors. uninet.edu

Molecular docking analyses of related inhibitors have helped to visualize these interactions, confirming that factors like the presence of specific halogen substitutes or the ability to form key hydrogen bonds are essential for potent and selective target engagement. polyu.edu.hk

Analytical Methodologies and Chemical Derivatization for 4 1 Methylpiperidin 2 Yl Pyridine Research

The comprehensive analysis of "4-(1-Methylpiperidin-2-yl)pyridine" in various research contexts necessitates robust analytical methodologies. The structural features of this compound—a tertiary amine, a pyridine (B92270) ring, and a chiral center—present specific challenges and opportunities for its separation and detection. This article details the analytical techniques and derivatization strategies pertinent to the study of this molecule.

Molecular Interaction Studies of 4 1 Methylpiperidin 2 Yl Pyridine with Biological Targets

Ligand-Protein Binding Kinetics and Thermodynamics

The complete kinetic and thermodynamic profile of a ligand's interaction with its receptor provides crucial insights beyond simple binding affinity, helping to distinguish between different functional outcomes (e.g., agonist versus antagonist activity). bohrium.com Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for determining these parameters. nih.gov SPR offers real-time measurement of association (k_on) and dissociation (k_off) rates, while ITC directly measures the enthalpy (ΔH) of binding, allowing for the calculation of entropy (ΔS) and Gibbs free energy (ΔG). nih.govnih.gov

For ligands targeting nicotinic acetylcholine (B1216132) receptors, thermodynamics can effectively discriminate between agonists and antagonists. bohrium.com Studies on nAChRs have shown that the binding of agonists tends to be driven by both enthalpy and entropy, whereas antagonist binding is often predominantly entropy-driven. bohrium.com Similarly, at other receptor types, an enthalpically driven binding profile is often considered a favorable characteristic during lead optimization, suggesting strong, specific interactions like hydrogen bonds. nih.gov A 12°C increase in temperature (from 25°C to 37°C) was found to decrease the equilibrium binding of nAChR antagonists by 1.7- to 1.9-fold, while the kinetic rate constants increased by 1.9- to 6.0-fold. nih.gov

While specific experimental kinetic or thermodynamic data for the binding of 4-(1-Methylpiperidin-2-yl)pyridine was not available in the reviewed literature, the principles governing related compounds at their targets are well-documented. The table below outlines the general thermodynamic signatures that can differentiate ligand functionality at receptors like nAChRs.

Table 1: General Thermodynamic Profiles of Receptor Ligands

| Ligand Type | Gibbs Free Energy (ΔG) | Enthalpy (ΔH) | Entropy (TΔS) | Driving Force |

|---|---|---|---|---|

| Agonist | Negative | Negative | Negative or Slightly Positive | Often Enthalpy and Entropy Driven bohrium.com |

| Antagonist | Negative | Near Zero or Slightly Positive | Positive | Primarily Entropy Driven bohrium.com |

| Enthalpically Optimized Ligand | Negative | Highly Negative | Negative (Unfavorable) | Enthalpy Driven nih.gov |

| Entropically Optimized Ligand | Negative | Near Zero or Positive (Unfavorable) | Highly Positive | Entropy Driven (e.g., via hydrophobic effect) |

Characterization of Binding Modes and Key Intermolecular Interactions

The binding of this compound to a protein target is expected to be governed by a combination of specific intermolecular forces, including hydrogen bonds, cation-π interactions, and hydrophobic contacts.

Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring of nicotinic agonists is a critical hydrogen bond acceptor. pnas.orgnih.gov Studies on the α4β2 nAChR, the receptor subtype most associated with nicotine (B1678760) addiction, have provided strong evidence for a functionally important hydrogen bond between the pyridine nitrogen of nicotine and the backbone amide (NH) of a leucine (B10760876) residue (β2L119) at the subunit interface. pnas.orgresearchgate.net This interaction is a key component of the nicotinic pharmacophore. pnas.org

Cation-π Stacking: The piperidine (B6355638) nitrogen, which is expected to be protonated at physiological pH, can act as a cationic center. This enables a powerful cation-π interaction with the electron-rich aromatic side chains of amino acids like tryptophan or tyrosine within the receptor's binding pocket. pnas.orgacs.org In nAChRs, this interaction with a conserved tryptophan residue is a well-established and crucial anchor point for agonist binding. pnas.orgnih.gov The pyrrolidine (B122466) N⁺H of nicotine also forms a hydrogen bond with the backbone carbonyl of this same tryptophan residue. pnas.org The binding pockets of nAChRs are known to have a high density of aromatic side chains, creating a π-rich environment. acs.org

Hydrophobic Contacts: The methylene (B1212753) groups of the piperidine ring and the N-methyl group provide hydrophobic surfaces that can engage in favorable van der Waals interactions with nonpolar residues in the binding site. In docking studies of related N-piperidinyl indole (B1671886) ligands at the NOP receptor, the N-substituent on the piperidine ring fits into a hydrophobic pocket lined by residues such as Phenylalanine and Methionine. nih.gov

While a definitive binding mode for this compound requires co-crystallization or advanced computational modeling, the key interactions for its structural motifs are summarized below.

Table 2: Potential Intermolecular Interactions for this compound

| Structural Moiety | Interaction Type | Potential Protein Partner | Reference |

|---|---|---|---|

| Pyridine Ring | Hydrogen Bond (Acceptor) | Backbone Amide (e.g., Leucine NH) | pnas.orgnih.gov |

| Pyridine Ring | π-π Stacking | Aromatic Residues (Phe, Tyr, Trp) | nih.gov |

| Piperidine Nitrogen (Cationic) | Cation-π Interaction | Aromatic Residues (Trp, Tyr) | pnas.orgacs.org |

| Piperidine Nitrogen (Cationic) | Ionic Bond / Salt Bridge | Acidic Residues (Asp, Glu) | nih.gov |

| Piperidine Ring & N-Methyl Group | Hydrophobic / van der Waals | Aliphatic/Aromatic Residues (Leu, Val, Phe) | nih.govnih.gov |

Functional Receptor Activity Assays and Ligand Efficacy Profiling

The functional activity of ligands structurally related to this compound has been characterized at several receptor families using various in vitro assays. These assays measure the ligand's ability to produce a biological response upon binding, defining it as an agonist (which activates the receptor), an antagonist (which blocks the receptor), or a partial agonist (which produces a submaximal response). youtube.com

Nociceptin (NOP) Receptors: A series of N-piperidinyl indoles have been evaluated for their functional activity at human NOP receptors expressed in CHO cells. nih.gov Depending on the substitution pattern, these compounds have been identified as either selective NOP partial agonists or potent NOP full agonists. For example, 2-substituted N-piperidinyl indoles generally show full agonist activity with high binding affinity (K_i values of 0.5–4 nM). nih.gov

Nicotinic Acetylcholine (nACh) Receptors: The pyridine and piperidine rings are core components of nicotinic agonists. However, substitutions can dramatically alter function. Pyridine-N-substituted analogs of nicotine have been developed that act as selective nAChR antagonists. nih.gov The affinity of various pyridine-containing ligands for nAChR subtypes is often determined through competitive binding assays using radioligands like [³H]-cytisine. bohrium.com For instance, nicotine itself displays significantly different affinities for various nAChR subtypes, with a K_d of ~1 nM for the α4β2 isoform versus ~4 µM for the α7-α7 isoform. nih.gov

Other Opioid Receptors: Besides the NOP receptor, some piperidine-based ligands also show activity at classical opioid receptors (μ, δ, κ). Certain 2-substituted N-piperidinyl indoles act as bifunctional NOP full agonists and μ-opioid (MOP) receptor partial agonists. nih.gov

The functional profiles of several piperidine-containing compounds at various receptors are detailed in the table below.

Table 3: Functional Activity of Structurally Related Piperidine/Pyridine Compounds

| Compound Class | Target Receptor | Assay Type | Functional Profile | Affinity/Potency | Reference |

|---|---|---|---|---|---|

| 2-Substituted N-Piperidinyl Indoles | NOP | Radioligand Binding | Full Agonist | K_i = 0.5 - 4 nM | nih.gov |

| 3-Substituted N-Piperidinyl Indoles | NOP | Radioligand Binding | Partial Agonist | - | nih.gov |

| JTC-801 (a spiro-piperidine) | NOP (hORL1) | cAMP accumulation | Antagonist | K_i = 44.5 nM | nih.gov |

| [Phe¹ψ(CH₂−NH)Gly²]-NC(1−13)-NH₂ | NOP | Mouse Vas Deferens Contraction | Selective Antagonist | - | acs.org |

| Nicotine | nAChR (α4β2) | Radioligand Binding | Agonist | K_d ≈ 1 nM | nih.gov |

| Nicotine | nAChR (α7) | Radioligand Binding | Agonist | K_d ≈ 4 µM | nih.gov |

Pathway Modulation and Cellular Response Investigations

The interaction of a ligand with its receptor initiates a cascade of intracellular events, leading to a specific cellular or physiological response. The pathways modulated by compounds structurally similar to this compound depend on the receptor target.

Nicotinic Acetylcholine Receptor Pathway: As ligand-gated ion channels, nAChRs mediate fast synaptic transmission. pnas.org Agonist binding induces a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This leads to membrane depolarization and the activation of voltage-gated ion channels, culminating in cellular responses such as neurotransmitter release. nih.gov For example, activation of nAChRs in the brain can trigger the release of dopamine, a key mechanism underlying the rewarding effects of nicotine. nih.gov

Nociceptin/Orphanin FQ (NOP) Receptor Pathway: The NOP receptor is a G-protein coupled receptor (GPCR). Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. nih.gov This pathway is involved in modulating a wide array of physiological functions, including pain perception, anxiety, and memory. nih.gov For example, the NOP antagonist JTC-801 was shown to completely block the N/OFQ-induced inhibition of cAMP accumulation and, when administered in vivo, to antagonize N/OFQ-induced allodynia (pain from a non-painful stimulus) in mice. nih.gov

Other Cellular Responses: The piperidine scaffold is present in a wide variety of pharmacologically active agents. ijnrd.org For instance, piperidine derivatives have been found to modulate inflammatory pathways. The piperidine-containing anti-influenza agent rimantadine (B1662185) functions by fitting into a lipophilic pocket in the M2 ion channel receptor of the influenza A virus. ijnrd.org

Future Research Trajectories for 4 1 Methylpiperidin 2 Yl Pyridine Chemistry and Applications

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

Future work will likely focus on refining these generative models, particularly in low-data regimes where experimental information is scarce. molecularmachinelearning.com The integration of AI with automated synthesis platforms promises to further accelerate the design-make-test-analyze cycle, enabling the rapid evolution of potent and selective drug candidates. researchgate.net

Table 1: Applications of AI/ML in the Design of Pyridine (B92270)/Piperidine (B6355638) Analogs

| AI/ML Technique | Application | Example/Potential Use for 4-(1-Methylpiperidin-2-yl)pyridine | Reference |

| Generative Models | De novo design of novel molecular structures with desired properties. | Generating new this compound analogs with predicted high affinity for a specific kinase or receptor. | nih.govacs.org |

| QSAR Models | Predicting the biological activity or other properties of molecules based on their structure. | Screening virtual libraries of analogs to prioritize candidates for synthesis. | nih.gov |

| Molecular Docking | Simulating the binding of a ligand to a target protein to predict binding affinity and mode. | Selecting top candidates based on favorable interactions with a target's active site. | acs.org |

| Chemical Language Models | Leveraging molecular structure and bioactivity data to design novel compounds. | Designing molecules with improved drug-like properties by learning from vast chemical datasets. | molecularmachinelearning.com |

Development of Advanced Spectroscopic Probes for In-Situ Studies

To better understand the in-vivo behavior of this compound derivatives, the development of advanced spectroscopic probes is essential. These probes, often incorporating isotopes for imaging techniques like Positron Emission Tomography (PET), allow for real-time, non-invasive visualization of drug distribution, target engagement, and pharmacokinetics within a living organism.

A key strategy involves the synthesis of radiolabeled analogs. For instance, researchers have successfully synthesized a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine (B132010) derivative as a potential PET probe for imaging the PI3K/mTOR pathway in cancer. nih.gov The process involved creating a precursor molecule and then introducing the [11C]methyl group in the final step. nih.gov This approach could be adapted to create [11C]-4-(1-Methylpiperidin-2-yl)pyridine by labeling the methyl group on the piperidine ring. Such a probe would be invaluable for studying the brain penetration and target occupancy of these compounds in preclinical models of neurological disorders.

Furthermore, tritiated ([3H]) ligands are powerful tools for in-vitro binding assays. Studies on related piperidine-containing compounds have used [(3)H]N-methylscopolamine to investigate binding kinetics and allosteric interactions at muscarinic receptors. nih.gov Developing a tritiated version of a high-affinity this compound analog would enable detailed characterization of its binding site and facilitate the screening of other compounds that compete for the same target. nih.gov

Sustainable and Efficient Synthesis of Complex Analogs

As the structural complexity of new analogs increases, so does the need for more sustainable and efficient synthetic methods. Traditional multi-step syntheses can be time-consuming, costly, and generate significant chemical waste. acs.orgmdpi.com Modern synthetic chemistry offers several promising alternatives.

Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields. A recently developed eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions proceeds without a catalyst or other additives, highlighting a move towards greener chemistry. mdpi.com This tandem reaction demonstrates broad substrate tolerance and is suitable for late-stage functionalization, making it an attractive strategy for creating diverse libraries of complex pyridine analogs. mdpi.com

Other modern techniques include the use of efficient coupling agents like carbonyldiimidazole (CDI) or HBTU to streamline the formation of amide bonds, a common linkage in drug molecules. mdpi.com The development of one-pot reactions and flow chemistry processes will also be crucial in making the synthesis of complex this compound derivatives more scalable and environmentally friendly.

Table 2: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Key Features | Advantages | Disadvantages | Reference |

| Conventional Synthesis | Multi-step reactions, often requiring purification at each stage. | Well-established and versatile. | Time-consuming, potential for low overall yield, high waste generation. | acs.orgmdpi.com |

| Microwave-Assisted | Uses microwave energy to heat reactions. | Drastically reduced reaction times, often higher yields, improved purity. | Requires specialized equipment, scalability can be a challenge. | mdpi.com |

| Catalyst-Free Tandem | Multiple bond-forming reactions occur in sequence without adding new reagents. | High atom economy, reduced waste, simplified purification. | Substrate scope can be limited. | mdpi.com |

| Modern Coupling Agents | Use of efficient reagents like CDI, HBTU, or HOBt for specific bond formations. | High efficiency and yield for specific reactions like amide bond formation. | Reagents can be expensive. | mdpi.com |

Expanding the Scope of Target Engagement and Molecular Mechanism Elucidation

A deep understanding of how a drug engages its target and the subsequent molecular mechanism of action is critical for its development. Future research on this compound analogs must go beyond simple affinity measurements to fully characterize their pharmacological effects.

One key area is the investigation of allosteric modulation. A study on a related piperidine compound, AC-42, used detailed pharmacological analysis, including Schild regressions and radioligand dissociation assays, to conclusively demonstrate that it acts as an allosteric agonist at the M1 muscarinic receptor. nih.gov This means it binds to a site distinct from the primary (orthosteric) site, inducing a conformational change in the receptor to activate it. nih.gov Similar sophisticated pharmacological assays should be employed to determine if this compound derivatives exhibit similar allosteric properties at their targets.

Computational methods are also indispensable for elucidating molecular mechanisms. Molecular dynamics (MD) simulations can be used to model the interaction between a ligand and its target protein over time, revealing potential binding sites and explaining the activity of different analogs. mdpi.com Such simulations can help build complete models of protein-ligand complexes, guiding the design of new molecules with improved target engagement profiles. mdpi.comresearchgate.net Combining these computational approaches with experimental data from binding assays and structural biology will provide a comprehensive picture of the molecular mechanisms underpinning the activity of this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-Methylpiperidin-2-yl)pyridine, and what purification methods are recommended?

- Answer : The compound is typically synthesized via multi-step reactions involving condensation of piperidine derivatives with pyridine precursors. For example, phosphorous oxychloride (POCl₃) is often used to facilitate cyclization at elevated temperatures (65°C, 24 hours) . Purification methods include silica gel column chromatography, with solvent systems like ethyl acetate/hexane, and recrystallization to achieve >95% purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation .

Q. How should researchers characterize the stereochemistry of this compound derivatives?

- Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities, particularly for piperidine ring conformations . For routine analysis, ¹H- and ¹³C-NMR can identify substituent orientations via coupling constants (e.g., axial vs. equatorial protons). Chiral HPLC or polarimetry may supplement stereochemical analysis for enantiomeric purity .

Q. What safety precautions are essential during the synthesis and handling of this compound?

- Answer : Use personal protective equipment (PPE) to mitigate risks from corrosive reagents (e.g., POCl₃) and volatile solvents. Store the compound in airtight containers at room temperature, away from oxidizers. Emergency measures include immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be optimized in multi-step syntheses?

- Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in acylations .

- Catalyst screening : Palladium or copper catalysts improve cross-coupling efficiency .

- Temperature control : Stepwise heating (e.g., 65°C for cyclization, reflux for ester hydrolysis) minimizes side reactions .

- Byproduct analysis : TLC and HPLC-MS monitor reaction progress and identify impurities requiring scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. What strategies address contradictions in reported biological activities of this compound analogs?

- Answer : Discrepancies may arise from:

- Purity variance : Use HPLC (≥99% purity) and elemental analysis to standardize test compounds .

- Solubility effects : Pre-formulate derivatives in DMSO or cyclodextrin complexes for in vitro assays .

- Receptor selectivity : Perform competitive binding assays (e.g., radioligand displacement) to differentiate target vs. off-target interactions .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like methionine aminopeptidase-1 . QSAR models optimize substituent effects on logP and bioavailability. Density functional theory (DFT) calculates charge distribution to prioritize electrophilic/nucleophilic sites for functionalization .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Answer : Key challenges include:

- Exothermic reactions : Use jacketed reactors with temperature-controlled cooling .

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems .

- Regulatory compliance : Document impurity profiles (ICH guidelines) and ensure batch-to-batch consistency via NMR/MS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.